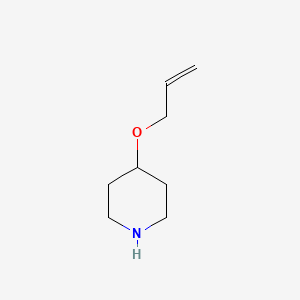

4-(Prop-2-en-1-yloxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

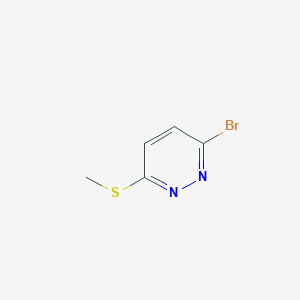

“4-(Prop-2-en-1-yloxy)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . It has a molecular weight of 139.2 and its IUPAC name is 4-(2-propynyloxy)piperidine . It is typically in the form of an oil .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO/c1-2-7-10-8-3-5-9-6-4-8/h1,8-9H,3-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is an oil . Its physical and chemical properties would be similar to those of other piperidine derivatives, which include color, density, hardness, and melting and boiling points .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, such as FMPPDBS, FMPPNBS, and FMPPMBS, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations reveal insights into their reactivity and binding energies on metal surfaces, which could have implications in materials science and corrosion prevention (Kaya et al., 2016).

Multicomponent Reactions for Natural Product Synthesis

Piperidine derivatives are integral in tandem aza[4 + 2]/allylboration reactions. This novel multicomponent reaction is highly valuable in combinatorial chemistry and natural product synthesis, especially in creating α-hydroxyalkyl piperidine units found in alkaloids and azasugars (Tailor and Hall, 2000).

Neuroprotective Agents

Specific piperidine derivatives have shown promise as neuroprotective agents by acting as potent N-methyl-D-aspartate (NMDA) antagonists. These compounds could play a significant role in protecting neurons from glutamate toxicity, potentially aiding in the treatment of neurodegenerative diseases (Chenard et al., 1995).

Histamine H3 Antagonists

4-Phenoxypiperidines have been identified as potent histamine H3 antagonists. This discovery is significant in the development of new therapeutic agents for disorders related to the central nervous system, including sleep and wakefulness regulation (Dvorak et al., 2005).

Synthesis of Optically Active Compounds

Piperidine has been used in reactions with aldehydes to produce optically active 4-hydroxyalk-2-enenitriles, which are important in the synthesis of chiral compounds. The absolute configuration of these compounds has implications for asymmetric synthesis (Nolcami et al., 1986).

Crystal and Molecular Structure Analysis

The study of piperidine derivatives such as 4-carboxypiperidinium chloride provides valuable insights into their crystal and molecular structures, which is crucial for the development of advanced materials and pharmaceuticals (Szafran et al., 2007).

Orientations Futures

The future directions in the research of “4-(Prop-2-en-1-yloxy)piperidine” and its derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further studies could focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

4-prop-2-enoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-10-8-3-5-9-6-4-8/h2,8-9H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXXIPJMGFPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68848-53-3 |

Source

|

| Record name | 4-(prop-2-en-1-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)

![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)